
5-(Bromomethyl)-4,4-dimethyl-2-phenyl-1,3-dioxolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Bromomethyl)-4,4-dimethyl-2-phenyl-1,3-dioxolane is an organic compound that belongs to the class of dioxolanes. This compound features a bromomethyl group attached to a dioxolane ring, which is further substituted with phenyl and dimethyl groups. The unique structure of this compound makes it an interesting subject for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Bromomethyl)-4,4-dimethyl-2-phenyl-1,3-dioxolane typically involves the bromination of a suitable precursor. One common method is the bromination of 4,4-dimethyl-2-phenyl-1,3-dioxolane using N-bromosuccinimide (NBS) in the presence of light or a radical initiator. The reaction is carried out in an inert solvent such as carbon tetrachloride (CCl4) at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Analyse Des Réactions Chimiques
Types of Reactions
5-(Bromomethyl)-4,4-dimethyl-2-phenyl-1,3-dioxolane undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by various nucleophiles, such as amines, thiols, and alkoxides, leading to the formation of new carbon-heteroatom bonds.
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide (NaN3), potassium thiocyanate (KSCN), and sodium methoxide (NaOCH3). These reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether are common reducing agents.
Major Products Formed
Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.
Oxidation: Products include alcohols and ketones.
Reduction: The major product is the corresponding methyl derivative.
Applications De Recherche Scientifique
5-(Bromomethyl)-4,4-dimethyl-2-phenyl-1,3-dioxolane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound can be used to modify biomolecules through nucleophilic substitution reactions, enabling the study of biological pathways and interactions.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mécanisme D'action
The mechanism of action of 5-(Bromomethyl)-4,4-dimethyl-2-phenyl-1,3-dioxolane primarily involves its ability to undergo nucleophilic substitution reactions. The bromomethyl group is a good leaving group, making the compound reactive towards nucleophiles. This reactivity allows it to form covalent bonds with various nucleophiles, leading to the formation of new compounds. The molecular targets and pathways involved depend on the specific nucleophile and the context of the reaction.
Comparaison Avec Des Composés Similaires
Similar Compounds
4,4-Dimethyl-2-phenyl-1,3-dioxolane: Lacks the bromomethyl group, making it less reactive in nucleophilic substitution reactions.
5-(Chloromethyl)-4,4-dimethyl-2-phenyl-1,3-dioxolane: Similar structure but with a chloromethyl group instead of a bromomethyl group. Chloromethyl is less reactive than bromomethyl in nucleophilic substitution reactions.
5-(Hydroxymethyl)-4,4-dimethyl-2-phenyl-1,3-dioxolane: Contains a hydroxymethyl group, making it more suitable for oxidation reactions.
Uniqueness
The presence of the bromomethyl group in 5-(Bromomethyl)-4,4-dimethyl-2-phenyl-1,3-dioxolane makes it particularly reactive towards nucleophiles, which is a key feature that distinguishes it from similar compounds. This reactivity is leveraged in various synthetic and research applications, making it a valuable compound in organic chemistry.
Propriétés
Numéro CAS |
89995-41-5 |
|---|---|
Formule moléculaire |
C12H15BrO2 |
Poids moléculaire |
271.15 g/mol |
Nom IUPAC |
5-(bromomethyl)-4,4-dimethyl-2-phenyl-1,3-dioxolane |
InChI |
InChI=1S/C12H15BrO2/c1-12(2)10(8-13)14-11(15-12)9-6-4-3-5-7-9/h3-7,10-11H,8H2,1-2H3 |
Clé InChI |
KYWQBIXQKSKZCZ-UHFFFAOYSA-N |
SMILES canonique |
CC1(C(OC(O1)C2=CC=CC=C2)CBr)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



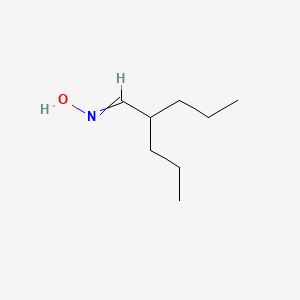
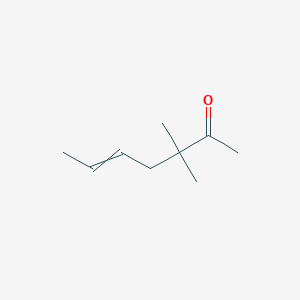
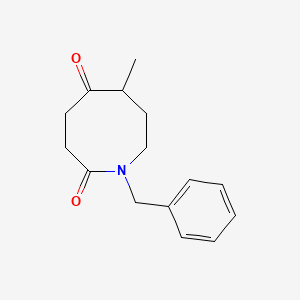
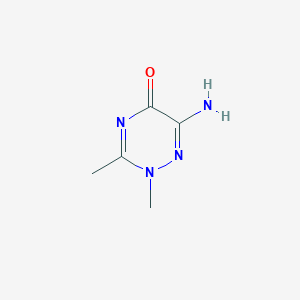
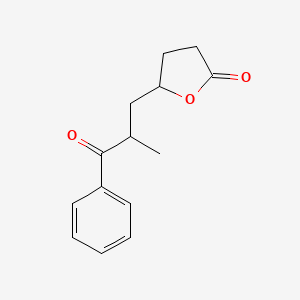

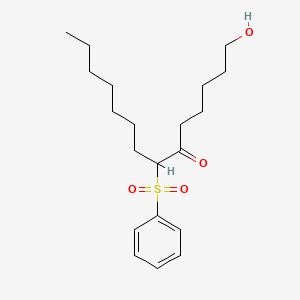
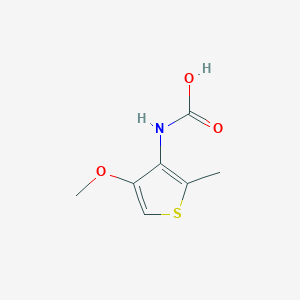
![6-Methyl-6-(prop-2-en-1-yl)-1,4-dioxaspiro[4.5]dec-7-ene](/img/structure/B14387927.png)

![3-[(5-Methyl-1,3,4-oxadiazol-2-yl)methyl]quinoxalin-2(1H)-one](/img/structure/B14387943.png)
![[2-(Chloromethyl)cyclobutane-1-sulfonyl]benzene](/img/structure/B14387945.png)
![3-[(Z)-1,3-diphenyl-3-phenyliminoprop-1-enyl]-1,1-diethylurea](/img/structure/B14387960.png)
